molecular formula C14H11Cl2NO2 B2469010 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 303771-98-4

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2469010
CAS No.: 303771-98-4
M. Wt: 296.15
InChI Key: SGMJIOFXNKOELP-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 . This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,5-dichloroaniline and 2-hydroxy-3-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Chemical Reactions Analysis

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can then participate in catalytic cycles. The compound’s biological activities are thought to be related to its ability to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol include other Schiff bases derived from different aromatic amines and aldehydes. For example:

These compounds share similar structural features but differ in the substituents on the aromatic rings or the nature of the aldehyde or amine used in their synthesis. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJIOFXNKOELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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